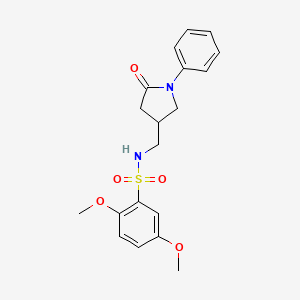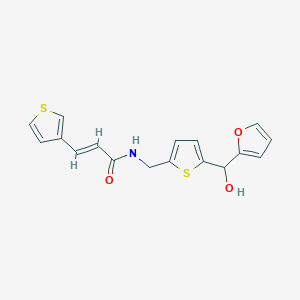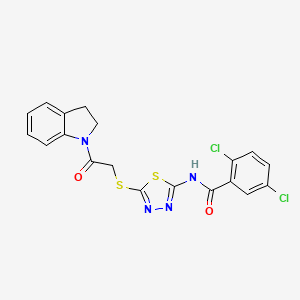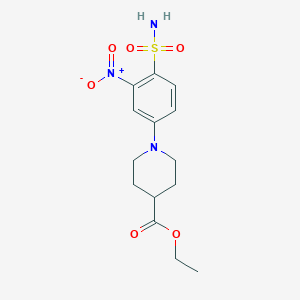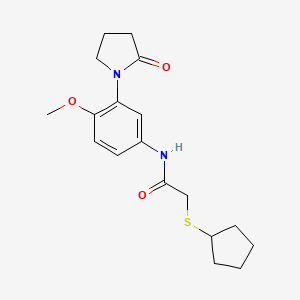![molecular formula C17H23FN2O2 B2683672 tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 1290625-24-9](/img/structure/B2683672.png)
tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. This particular compound features a spiro connection between an indole and a piperidine ring, with a tert-butyl ester and a fluorine atom adding to its chemical complexity. Its unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of a strong base, such as sodium hydride, to facilitate the formation of the spiro center.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents like Selectfluor.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability. Additionally, the use of automated synthesis platforms can help in maintaining consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at various positions, including the carbonyl group, using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be performed using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the ester or carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The spiroindole structure is known to interact with various biological targets, making it a candidate for drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including neurological disorders and infectious diseases.
Industry
In the industrial sector, tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiroindole structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,4’-piperidine] derivatives: These compounds share the spiroindole-piperidine core but differ in substituents, which can significantly alter their chemical and biological properties.
Fluorinated spiro compounds: Compounds with similar fluorinated spiro structures but different ring systems or functional groups.
Uniqueness
tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of a fluorine atom, a tert-butyl ester, and a spiroindole-piperidine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 7-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWNBKHUOCPQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
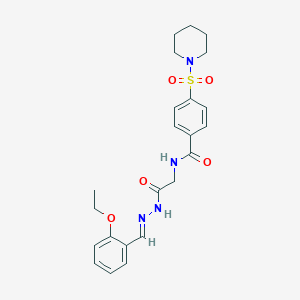
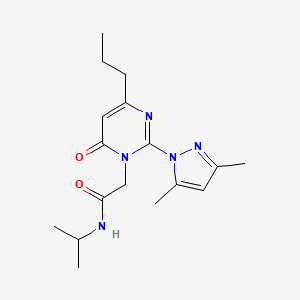
![tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2683591.png)
![Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2683593.png)
![ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2683595.png)
![N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2683596.png)
![N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2683600.png)
![4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid](/img/structure/B2683601.png)
![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2683602.png)
